
2-(alpha-Amino-p-methylbenzyl)-1-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(alpha-Amino-p-methylbenzyl)-1-indanol is an organic compound that features both an indanol and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-Amino-p-methylbenzyl)-1-indanol typically involves the following steps:
Starting Materials: The synthesis might start with commercially available indanone and p-methylbenzylamine.
Reaction Conditions: The reaction conditions could include the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(alpha-Amino-p-methylbenzyl)-1-indanol can undergo various types of chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the amino group under strong reducing conditions.
Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully reduced hydrocarbon.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
2-(alpha-Amino-p-methylbenzyl)-1-indanol may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 2-(alpha-Amino-p-methylbenzyl)-1-indanol would depend on its specific interactions with biological targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(alpha-Amino-p-methylbenzyl)-1-tetralol: Similar structure but with a tetralol ring instead of indanol.
2-(alpha-Amino-p-methylbenzyl)-1-naphthol: Similar structure but with a naphthol ring.
Uniqueness
2-(alpha-Amino-p-methylbenzyl)-1-indanol is unique due to its specific combination of functional groups and ring structure, which may confer unique biological activities or chemical reactivity.
Propriétés
Numéro CAS |
36228-77-0 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-[amino-(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C17H19NO/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15-17,19H,10,18H2,1H3 |
Clé InChI |
JOCHGAQKGHBVBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CC3=CC=CC=C3C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




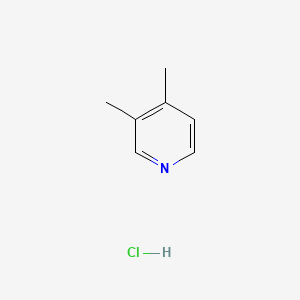
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
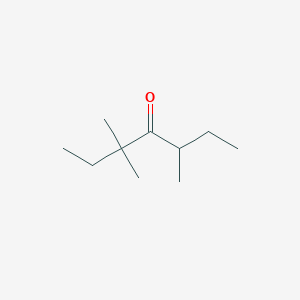
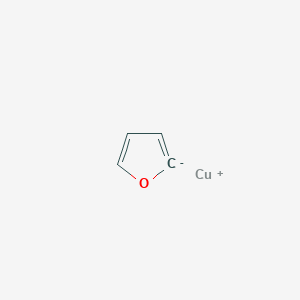
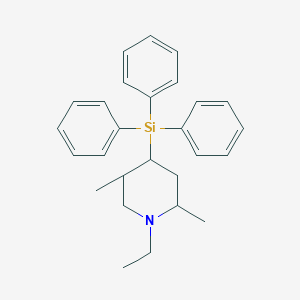



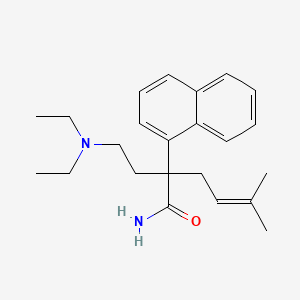
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
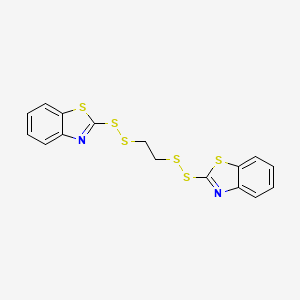
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
